N,N-Dimethylcyclohexylamine

Beschreibung

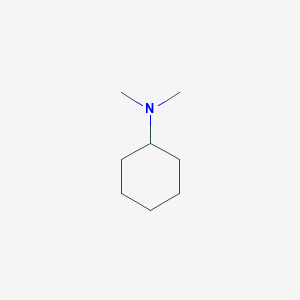

Structure

3D Structure

Eigenschaften

IUPAC Name |

N,N-dimethylcyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYKKECYCPFKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2498-24-0 (hydrochloride) | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026633 | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethylcyclohexylamine is a colorless liquid with a musky ammonia odor. Less dense than water. (USCG, 1999), Liquid, Colorless liquid; [ICSC] Musky ammoniacal odor; [CAMEO] Clear colorless liquid; [MSDSonline], COLOURLESS LIQUID. | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

323.6 °F at 760 mmHg (USCG, 1999), 162-165 °C | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

108 °F (USCG, 1999), 110 °F OC, 42.2 °C c.c. | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

PARTLY SOL IN WATER; MISCIBLE WITH ALC, BENZENE, ACETONE, Solubility in water, g/100ml: 20 | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.849 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8490 @ 20 °C/20 °C, Relative density (water = 1): 0.85 | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.4 | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.0 [mmHg], Vapor pressure, kPa at 25 °C: 0.4 | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6381 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

WATER-WHITE LIQ | |

CAS No. |

98-94-2 | |

| Record name | DIMETHYLCYCLOHEXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11947 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1H19E7HTA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FP: BELOW -77 °C, -60 °C | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5323 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N,N-DIMETHYLCYCLOHEXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1444 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylcyclohexylamine: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine featuring a dimethylamino group attached to a cyclohexane ring. Primarily recognized for its catalytic activity, it serves a critical role in the synthesis of polyurethane foams. Beyond its industrial application as a catalyst, DMCHA is also utilized as an intermediate in the manufacturing of rubber accelerators and dyes. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed synthesis protocols, and key applications, with a focus on its function as a switchable hydrophilicity solvent.

Chemical Structure and Identification

This compound is a colorless to water-white liquid characterized by a distinct musky, ammonia-like odor.[1] Its structure consists of a cyclohexane ring substituted with a dimethylamino group.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | N,N-dimethylcyclohexanamine[2] |

| Synonyms | Cyclohexyldimethylamine, (Dimethylamino)cyclohexane, DMCHA[2] |

| CAS Number | 98-94-2[2] |

| Molecular Formula | C₈H₁₇N[2] |

| Molecular Weight | 127.23 g/mol [2] |

| SMILES String | CN(C)C1CCCCC1[3] |

| InChI | 1S/C8H17N/c1-9(2)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3[3] |

| InChIKey | SVYKKECYCPFKGB-UHFFFAOYSA-N[3] |

Physicochemical Properties

A compilation of the key physical and chemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Colorless liquid with a musky ammonia odor | [1] |

| Boiling Point | 158-159 °C | [3] |

| Melting Point | <-77 °C | [1] |

| Density | 0.849 g/mL at 25 °C | [3] |

| Vapor Pressure | 3.6 mmHg at 20 °C | [3] |

| Flash Point | 39 °C (102.2 °F) - closed cup | [3] |

| Autoignition Temperature | 215 °C (419 °F) | [3] |

| Solubility | Partially soluble in water; miscible with alcohol, benzene, and acetone. | [1] |

| Refractive Index (n20/D) | 1.454 | [3] |

| LogP | 2.01 | [1] |

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of cyclohexylamine with formaldehyde and hydrogen, or with methyl chloride.[4] A common laboratory-scale synthesis involves the reductive amination of cyclohexanone.

Experimental Protocol: Reductive Amination of Cyclohexanone

This procedure is adapted from Organic Syntheses.[5]

Materials:

-

Dimethylamine hydrochloride (21.4 g, 0.262 mole)

-

Methanol (200 mL total)

-

Potassium hydroxide (19 g total)

-

Cyclohexanone (19.6 g, 0.200 mole)

-

Sodium cyanoborohydride (4.75 g, 0.0754 mole)

-

Diethyl ether

-

Saturated aqueous sodium chloride

-

Anhydrous potassium carbonate

Procedure:

-

In a 500-mL round-bottomed flask, dissolve 21.4 g of dimethylamine hydrochloride in 150 mL of methanol.

-

With magnetic stirring, add 4 g of potassium hydroxide pellets to the solution.

-

Once the potassium hydroxide has dissolved, add 19.6 g of cyclohexanone in one portion.

-

Stir the resulting suspension at room temperature for 15 minutes.

-

Prepare a solution of 4.75 g of sodium cyanoborohydride in 50 mL of methanol and add it dropwise to the stirred suspension over 30 minutes.

-

After the addition is complete, continue stirring for an additional 30 minutes.

-

Add 15 g of potassium hydroxide pellets and stir until they are completely dissolved.

-

Filter the reaction mixture with suction.

-

Reduce the volume of the filtrate to approximately 50 mL using a rotary evaporator, keeping the bath temperature below 45 °C.

-

To the concentrate, add 10 mL of water and 25 mL of saturated aqueous sodium chloride.

-

Separate the layers and extract the aqueous layer with two 40-mL portions of diethyl ether.

-

Combine the organic layers, wash with 10 mL of saturated aqueous sodium chloride, and dry over anhydrous potassium carbonate.

-

Remove the ether using a rotary evaporator.

-

Fractionally distill the crude product through a 15-cm Vigreux column. Collect the fraction boiling at 156–159 °C. The expected yield is 13.3–13.7 g (52–54%).

Applications

Catalyst in Polyurethane Foam Production

The primary industrial application of this compound is as a catalyst in the production of polyurethane foams.[6] It is a moderately active amine catalyst that can be used in a variety of rigid foam applications, including insulation for refrigerators and construction, as well as in the manufacturing of furniture frames.[7]

Chemical Intermediate

DMCHA also serves as an intermediate in the synthesis of other chemical products, such as rubber accelerators and dyes.[6]

Switchable Hydrophilicity Solvent (SHS)

A notable application for researchers is the use of this compound as a switchable hydrophilicity solvent.[4] These are solvents that can reversibly switch between a hydrophobic and a hydrophilic state. DMCHA is hydrophobic and can be used to extract nonpolar compounds, such as lipids, from aqueous environments. Upon the introduction of carbon dioxide, it reacts to form a water-soluble bicarbonate salt, becoming hydrophilic. This change in polarity allows for the easy separation of the extracted compounds. The process is reversible by bubbling an inert gas, such as nitrogen or argon, through the solution to remove the CO₂, thereby regenerating the hydrophobic amine.

Experimental Workflow: Lipid Extraction Using DMCHA as a Switchable Solvent

The following is a generalized workflow for the extraction of lipids from a wet biomass sample.

-

Extraction: The wet biomass is mixed with this compound. The hydrophobic DMCHA extracts lipids from the sample.

-

Phase Separation Trigger: Carbon dioxide is bubbled through the mixture. The DMCHA reacts with water and CO₂ to form N,N-dimethylcyclohexylammonium bicarbonate, which is soluble in water.

-

Separation: The mixture separates into an aqueous phase containing the protonated amine and a lipid-rich organic phase. Centrifugation can be used to enhance this separation.

-

Product Isolation: The lipid layer is isolated.

-

Solvent Recovery: The aqueous phase is heated or sparged with an inert gas (e.g., nitrogen) to remove the CO₂. This reverses the reaction, regenerating the hydrophobic this compound, which can then be recovered for reuse.

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features | Reference(s) |

| ¹H NMR | Chemical shifts (ppm) observed at approximately 2.27, 2.13, 1.85, 1.78, 1.62, 1.22, 1.18, and 1.12. | [8] |

| ¹³C NMR | Spectra are available for this compound. | [9] |

| IR Spectroscopy | As a tertiary amine, it lacks N-H stretching bands around 3300-3500 cm⁻¹. Shows C-H stretching vibrations around 2800-3000 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region. | [10][11] |

| Mass Spectrometry (EI) | Molecular ion (M+) peak at m/z = 127. The base peak is often observed at m/z = 84, resulting from a McLafferty rearrangement. Another significant fragment is seen at m/z = 71 due to β-cleavage. | [12] |

Mass Spectrometry Fragmentation

Under electron ionization (EI), the molecular ion of this compound undergoes characteristic fragmentation. The primary pathways include a McLafferty rearrangement and β-cleavage relative to the nitrogen atom.[12]

Biological Activity and Signaling Pathways

Based on available scientific literature, this compound is predominantly used in industrial and chemical synthesis applications. There is currently no significant research indicating its involvement in specific biological signaling pathways or its development as a therapeutic agent. Its toxicological profile suggests it is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[13]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed. It causes severe skin burns and eye damage and is very toxic to aquatic life.[13]

-

Precautions: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, and open flames. All equipment used when handling the product must be grounded.[13]

-

Storage: Store in a cool, well-ventilated, fireproof area, separated from strong acids and oxidizing agents. Keep the container tightly sealed.[4]

Conclusion

This compound is a versatile tertiary amine with significant industrial importance, primarily as a catalyst in the polyurethane industry. Its unique property as a switchable hydrophilicity solvent presents valuable opportunities for "green chemistry" applications, particularly in the extraction of natural products like lipids. This guide has provided a detailed summary of its chemical structure, physicochemical properties, synthesis, and key applications, offering a foundational resource for researchers and chemical professionals.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-二甲基环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound CAS#: 98-94-2 [m.chemicalbook.com]

- 7. cyclohexylamine.net [cyclohexylamine.net]

- 8. This compound(98-94-2) 1H NMR [m.chemicalbook.com]

- 9. This compound(98-94-2) 13C NMR [m.chemicalbook.com]

- 10. This compound(98-94-2) IR Spectrum [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. reddit.com [reddit.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

N,N-Dimethylcyclohexylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylcyclohexylamine (DMCHA) is a tertiary amine with the chemical formula C₈H₁₇N. It is a colorless to water-white liquid with a characteristic musky, ammonia-like odor.[1][2] This versatile compound serves as a crucial component in various industrial and chemical processes. Notably, it is widely utilized as a catalyst in the production of polyurethane foams, an intermediate for rubber accelerators and dyes, and in the treatment of textiles.[3] Its properties also make it a subject of interest in academic research, particularly as a switchable hydrophilicity solvent (SHS) for applications like lipid extraction for biofuel production.[3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are critical for its handling, application, and in the design of processes where it is used.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇N | [4] |

| Molecular Weight | 127.23 g/mol | [1][4] |

| Appearance | Colorless to water-white liquid | [1][2] |

| Odor | Musky, ammonia-like | [1][2] |

| Density | 0.849 g/mL at 25 °C | [3][5] |

| Boiling Point | 158-159 °C | [3][5] |

| Melting Point | -60 °C | [3][5] |

| Refractive Index (n20/D) | 1.454 | [3][5] |

| Vapor Pressure | 3.6 mmHg at 20 °C | [3] |

| Vapor Density | 4.4 (air = 1) | [1][6] |

Solubility and Partitioning

| Property | Value | Source(s) |

| Water Solubility | 10 g/L at 20 °C | [5][7] |

| Solubility in other solvents | Miscible with alcohol, benzene, acetone | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.01 - 2.31 | [1][7][8] |

Safety and Flammability

| Property | Value | Source(s) |

| Flash Point | 41-42.2 °C (closed cup) | [9][10] |

| Autoignition Temperature | 200 - 215 °C | [1][10] |

| Explosive Limits in Air | 3.6 - 19% (v/v) | [6][7] |

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using standard distillation methods, such as those outlined in ASTM D2887.[11]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Calibrated thermometer or thermocouple

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring all joints are properly sealed.

-

The sample is heated gently.

-

The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point. The boiling range is noted from the initial to the final drop collected. For this compound, a fraction boiling at 156–159 °C is typically collected.[12]

Determination of Density

The density of liquid amines like this compound can be accurately measured using a vibrating tube densimeter (e.g., Anton Paar DMA HPM).[1][13][14]

Apparatus:

-

Vibrating tube densimeter

-

Syringe for sample injection

-

Thermostatic bath for temperature control

Procedure:

-

The densimeter is calibrated using fluids of known density, such as dry air and distilled water, at the desired temperature (e.g., 25 °C).

-

A sample of this compound is injected into the measuring cell of the densimeter, ensuring no air bubbles are present.

-

The instrument measures the oscillation frequency of the U-tube containing the sample, which is then converted to a density value.

-

The measurement is repeated to ensure reproducibility.

Determination of Water Solubility (OECD Guideline 105)

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105, suitable for substances with solubilities above 10⁻² g/L.[6][7][15][16]

Apparatus:

-

Flask with a stirrer

-

Constant temperature bath (20 ± 0.5 °C)

-

Analytical balance

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., GC-MS or HPLC)

Procedure:

-

An excess amount of this compound is added to a known volume of distilled water in a flask.

-

The mixture is agitated in a constant temperature bath to reach equilibrium (typically 24-48 hours).

-

The solution is then centrifuged or filtered to remove any undissolved substance.

-

The concentration of this compound in the aqueous phase is determined using a suitable analytical method like GC-MS or HPLC.

Determination of Flash Point (Closed-Cup Method)

The flash point of this compound is determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.[17]

Apparatus:

-

Pensky-Martens closed-cup flash point tester

-

Heating source

-

Ignition source (e.g., a small flame or electric igniter)

-

Stirrer

Procedure:

-

A sample of this compound is placed in the test cup of the apparatus.

-

The lid is closed, and the sample is heated at a slow, constant rate while being stirred.

-

At regular temperature intervals, the ignition source is applied to the vapor space above the liquid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[4][18][19]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex matrices.[20]

Apparatus:

-

Gas chromatograph coupled with a mass spectrometer

-

Appropriate capillary column (e.g., non-polar DB-5 or similar)

-

Autosampler

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: Samples are typically diluted in a suitable volatile organic solvent (e.g., dichloromethane or methanol). For aqueous samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte.[21]

-

Instrumental Conditions:

-

Injector: Splitless mode, with an injection volume of 1 µL.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

-

Data Analysis: The retention time and mass spectrum of the analyte are compared with those of a known standard of this compound for identification. Quantification is achieved by creating a calibration curve from standards of known concentrations.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for non-volatile samples or when derivatization is not desired.[5] A reverse-phase method is typically employed.[5]

Apparatus:

-

HPLC system with a pump, autosampler, column oven, and detector (e.g., UV, MS, or ELSD)

-

Reverse-phase HPLC column (e.g., Newcrom R1 or similar)[5]

-

Data acquisition and processing software

Procedure:

-

Mobile Phase Preparation: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) is prepared and degassed.[5]

-

Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter.

-

Instrumental Conditions:

-

Column: A reverse-phase column is used.

-

Mobile Phase: Isocratic or gradient elution with the prepared mobile phase.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detection: The choice of detector depends on the analyte's properties. Since this compound lacks a strong chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) is suitable.

-

-

Data Analysis: Similar to GC-MS, identification is based on retention time comparison with a standard, and quantification is performed using a calibration curve.

Synthesis of this compound

This compound can be synthesized through various methods. One common laboratory-scale synthesis involves the reductive amination of cyclohexanone.[12] Other industrial methods include the reaction of cyclohexylamine with formaldehyde and hydrogen.[4][22]

A typical laboratory synthesis workflow is depicted below.

Caption: Synthesis workflow for this compound via reductive amination.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties, experimental determination protocols, and a synthesis workflow for this compound. The data presented in a structured format, along with detailed methodologies, is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries. The provided information should facilitate the safe and effective use of this important chemical compound in various applications.

References

- 1. uvadoc.uva.es [uvadoc.uva.es]

- 2. This compound | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 98-94-2 [m.chemicalbook.com]

- 4. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]

- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. laboratuar.com [laboratuar.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. bdmaee.net [bdmaee.net]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. uvadoc.uva.es [uvadoc.uva.es]

- 14. researchgate.net [researchgate.net]

- 15. filab.fr [filab.fr]

- 16. Water Solubility | Scymaris [scymaris.com]

- 17. precisionlubrication.com [precisionlubrication.com]

- 18. aidic.it [aidic.it]

- 19. almaaqal.edu.iq [almaaqal.edu.iq]

- 20. bdmaee.net [bdmaee.net]

- 21. gcms.cz [gcms.cz]

- 22. This compound synthesis - chemicalbook [chemicalbook.com]

N,N-Dimethylcyclohexylamine synthesis routes and mechanisms

An In-depth Technical Guide to the Synthesis Routes and Mechanisms of N,N-Dimethylcyclohexylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DMCHA) is a versatile tertiary amine with significant applications across various sectors of the chemical industry. It serves as a crucial catalyst, particularly in the production of polyurethane foams, where it influences both the gelling and blowing reactions.[1][2] Its utility also extends to acting as an intermediate in the synthesis of pharmaceuticals and agrochemicals, a corrosion inhibitor, and a stabilizer for fuel oils.[3][4] The synthesis of DMCHA can be accomplished through several strategic routes, each with distinct advantages and mechanistic pathways.

This technical guide provides a comprehensive overview of the core synthetic methodologies for producing this compound. It is intended to be a resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and a thorough examination of the underlying reaction mechanisms.

Core Synthesis Routes

The primary industrial and laboratory-scale synthesis methods for this compound include:

-

Reductive Amination of Cyclohexanone with Dimethylamine: A widely used industrial method involving the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent.

-

Methylation of Cyclohexylamine: This route can be achieved through various methylating agents, with the Eschweiler-Clarke reaction being a prominent example.

-

Catalytic Hydrogenation of N,N-Dimethylaniline: This method involves the reduction of the aromatic ring of N,N-dimethylaniline.

-

Direct Alkylation of Cyclohexanol with Dimethylamine: An alternative route utilizing an alcohol precursor.

This guide will delve into the specifics of these key synthetic pathways.

Reductive Amination of Cyclohexanone with Dimethylamine

This one-pot reaction is a highly efficient and common method for the synthesis of this compound. The process involves the formation of an enamine or iminium ion intermediate from cyclohexanone and dimethylamine, which is then reduced in situ to the final tertiary amine.[5][6]

Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Attack and Dehydration: Dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This is typically catalyzed by a small amount of acid. The resulting hemiaminal intermediate then undergoes dehydration to form a more stable enamine.[6]

-

Reduction: The enamine intermediate is then reduced to this compound. This reduction can be achieved catalytically with hydrogen gas over a metal catalyst (e.g., Pd, Pt, Ni) or by using a chemical reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[4][5][7]

Caption: Mechanism of Reductive Amination of Cyclohexanone.

Experimental Protocols

Protocol 1: Laboratory Scale with Sodium Cyanoborohydride

This procedure is adapted from Organic Syntheses.[7]

Materials:

-

Dimethylamine hydrochloride (21.4 g, 0.262 mol)

-

Methanol (150 mL)

-

Potassium hydroxide (4 g)

-

Cyclohexanone (19.6 g, 0.200 mol)

-

Sodium cyanoborohydride (4.75 g, 0.0754 mol)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

A solution of dimethylamine hydrochloride in methanol is prepared in a 500-mL round-bottomed flask.

-

Potassium hydroxide is added to the magnetically stirred solution.

-

Once the pellets are dissolved, cyclohexanone is added in one portion.

-

The resulting suspension is stirred at room temperature for 15 minutes.

-

A solution of sodium cyanoborohydride in 50 mL of methanol is added dropwise over 30 minutes.

-

The suspension is stirred for an additional 30 minutes after the addition is complete.

-

15 g of potassium hydroxide is then added, and stirring continues until the pellets are dissolved.

-

The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

-

The residue is partitioned between diethyl ether and water.

-

The ether layer is extracted with hydrochloric acid.

-

The acidic aqueous layer is made strongly basic with potassium hydroxide and extracted with diethyl ether.

-

The final ether extract is dried over anhydrous potassium carbonate and concentrated.

-

The residue is distilled under reduced pressure to yield this compound.

Protocol 2: Industrial Scale Catalytic Hydrogenation

This protocol is based on a patented process.[4]

Materials:

-

Cyclohexanone

-

Dimethylamine

-

Water

-

Trimethylamine

-

0.5% Pd/Al₂O₃ catalyst

-

Ammonia synthesis gas (75% H₂, 25% N₂)

Procedure:

-

A pressure-tube reactor is charged with 100 cm³ of 0.5% Pd/Al₂O₃ catalyst.

-

The reactor is pressurized to 45 bar with ammonia synthesis gas, with a gas flow rate of 18 dm³/h.

-

The reactor is heated to 145 °C.

-

A feedstock with the following composition by weight is continuously fed into the reactor: 43.5% cyclohexanone, 30% dimethylamine, 20% water, and 6.5% trimethylamine.

-

The liquid load is maintained at 0.36 g/cm³ of catalyst.

-

The product stream is collected, and this compound is isolated by distillation.

Quantitative Data

| Method | Catalyst/Reagent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| Laboratory Scale | NaBH₃CN | Room Temperature | Atmospheric | 62-69 | [7] |

| Industrial Scale | 0.5% Pd/Al₂O₃ | 145 | 45 | 98.7 | [4] |

| Industrial Scale | 1% Pt/Al₂O₃ | 140 | 60 | 98.2 | [4] |

| Industrial Scale | 50% Ni/Al₂O₃ | 140-180 | 130 | 97.8 | [4] |

Methylation of Cyclohexylamine (Eschweiler-Clarke Reaction)

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines to their corresponding tertiary amines.[8][9] This reaction utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent.[8][10] A key advantage of this method is that it avoids the formation of quaternary ammonium salts.[8][11]

Mechanism

The reaction proceeds through a two-step sequence that is repeated for a primary amine:

-

Iminium Ion Formation: The amine performs a nucleophilic attack on formaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion.[10][12]

-

Hydride Transfer: Formic acid then acts as a hydride donor, transferring a hydride ion to the iminium ion, which reduces it to the methylated amine. This step is irreversible due to the formation of carbon dioxide gas.[8]

For a primary amine like cyclohexylamine, this two-step process occurs twice to yield the tertiary amine, this compound.

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol

This is a general laboratory procedure based on a patented method.[13]

Materials:

-

Cyclohexylamine (110 g)

-

85% Formic acid solution (270 g)

-

36% Formaldehyde solution (180 g)

-

Sodium hydroxide solution

Procedure:

-

In a 1-liter reactor equipped with an electric stirrer, reflux condenser, and feeding funnel, add 110 g of cyclohexylamine.

-

Under stirring, slowly add 270 g of 85% formic acid solution.

-

Stir the mixture for 1 hour at a speed of 500 rpm.

-

Add 180 g of 36% formaldehyde solution.

-

Heat the reaction mixture to 95 °C and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Add a sufficient amount of sodium hydroxide solution to make the mixture alkaline.

-

Perform steam distillation and collect the fraction at 160-163 °C, which is this compound.

Quantitative Data

| Reactant Ratio (Cyclohexylamine:Formic Acid:Formaldehyde) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1:2.45:1.64 (molar) | 90 | 3 | 82 | [13] |

| 1:2.45:1.64 (molar) | 95 | 4 | 84 | [13] |

| 1:2.45:1.64 (molar) | 98 | 5 | 86 | [13] |

Catalytic Hydrogenation of N,N-Dimethylaniline

This method involves the reduction of the aromatic ring of N,N-dimethylaniline to a cyclohexane ring. This process typically requires high pressure and temperature, along with a suitable hydrogenation catalyst.

Mechanism

The mechanism involves the catalytic hydrogenation of the benzene ring. The aromatic ring adsorbs onto the surface of the metal catalyst, and hydrogen atoms are sequentially added to the double bonds of the ring until it is fully saturated.

Caption: Catalytic Hydrogenation of N,N-Dimethylaniline.

Experimental Protocol

This is a general procedure based on typical catalytic hydrogenation conditions.[3]

Materials:

-

N,N-Dimethylaniline

-

Palladium catalyst (e.g., 5% Pd/C)

-

Solvent (e.g., ethanol)

-

Hydrogen gas

Procedure:

-

A high-pressure autoclave is charged with N,N-dimethylaniline, a suitable solvent like ethanol, and the palladium catalyst.

-

The autoclave is sealed and purged with nitrogen, followed by hydrogen.

-

The reactor is pressurized with hydrogen to 5-10 MPa.

-

The mixture is heated to 100-150 °C with vigorous stirring.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

After cooling and depressurization, the catalyst is filtered off.

-

The solvent is removed by distillation, and the crude this compound is purified by vacuum distillation.

Quantitative Data

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| Palladium | 100-150 | 5-10 | High | [3] |

Direct Alkylation of Cyclohexanol with Dimethylamine

In this synthetic route, cyclohexanol is directly alkylated with dimethylamine in the presence of an acidic catalyst to produce this compound and water.

Mechanism

The reaction likely proceeds through the protonation of the hydroxyl group of cyclohexanol by the acid catalyst, followed by the elimination of a water molecule to form a cyclohexyl cation. This cation is then attacked by the nucleophilic dimethylamine to form the product.

Caption: Workflow for Direct Alkylation of Cyclohexanol.

Experimental Protocol

A general procedure is outlined below.[3]

Materials:

-

Cyclohexanol

-

Dimethylamine

-

Acidic catalyst (e.g., sulfuric acid or acidic ion-exchange resin)

Procedure:

-

Cyclohexanol and the acidic catalyst are charged into a reactor.

-

Dimethylamine is introduced into the reactor.

-

The mixture is heated to 60-100 °C under atmospheric pressure and stirred.

-

The reaction is driven forward by the removal of water.

-

Upon completion, the catalyst is removed (by neutralization and washing if sulfuric acid is used, or by filtration if a solid resin is used).

-

The organic phase is then distilled to purify the this compound.

Quantitative Data

| Catalyst | Temperature (°C) | Pressure | Yield | Reference |

| Acidic catalysts | 60-100 | Atmospheric | High | [3] |

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method often depending on the desired scale of production, available starting materials, and economic considerations. The reductive amination of cyclohexanone offers high yields and is well-suited for industrial production. The Eschweiler-Clarke reaction provides a reliable laboratory method for the methylation of cyclohexylamine, avoiding over-alkylation. Catalytic hydrogenation of N,N-dimethylaniline and direct alkylation of cyclohexanol represent alternative pathways. A thorough understanding of the mechanisms and experimental parameters detailed in this guide can aid researchers and professionals in selecting and optimizing the most appropriate synthetic strategy for their specific needs.

References

- 1. Method for preparing this compound and N-methyl-dicyclohexylamine - Eureka | Patsnap [eureka.patsnap.com]

- 2. data.epo.org [data.epo.org]

- 3. bdmaee.net [bdmaee.net]

- 4. HU220748B1 - Inproved process for producing n,n-dimethyl-cyclohexyl-amine - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The reaction of cyclohexanone with dimethylamine in class 11 chemistry CBSE [vedantu.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 9. synarchive.com [synarchive.com]

- 10. grokipedia.com [grokipedia.com]

- 11. An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 13. Preparation process of this compound - Eureka | Patsnap [eureka.patsnap.com]

N,N-Dimethylcyclohexylamine CAS 98-94-2 technical data sheet

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N,N-Dimethylcyclohexylamine (DMCHA), a tertiary amine utilized across various industrial and research applications. It serves as a catalyst, a chemical intermediate, and a key component in the synthesis of polyurethane foams.[1][2][3] This guide details its physicochemical properties, synthesis and analytical protocols, and safety information, presented for a professional audience in research and development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a distinct musky, ammonia-like odor.[1][4][5] It is a flammable liquid and is partially soluble in water, while being miscible with common organic solvents like alcohol, benzene, and acetone.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 98-94-2 | [6] |

| EC Number | 202-715-5 | [6] |

| UN Number | 2264 | [7] |

| Molecular Formula | C₈H₁₇N | [4] |

| Molecular Mass | 127.23 g/mol | [5] |

| Appearance | Colorless to light yellow, clear liquid | [4][5][8] |

| Melting Point | -60 °C | [1][4] |

| Boiling Point | 158-159 °C | [1][4] |

| Density | 0.849 g/mL at 25 °C | [1][4] |

| Flash Point | 42.2 °C (closed cup) / 108 °F | [4][7] |

| Vapor Pressure | 3.6 mmHg at 20 °C | |

| Water Solubility | 10 g/L at 20 °C | [4] |

| Refractive Index (n20/D) | 1.454 | [1][4] |

| pKa | 10.72 (+1) at 25 °C | [3] |

| LogP | 2.01 - 2.31 at 25 °C | [3][5] |

| Autoignition Temperature | 215 °C / 419 °F |[5] |

Safety and Toxicological Data

DMCHA is classified as a hazardous substance. It is flammable, toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[6][9] It is also very toxic to aquatic life.[9] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[9][10]

Table 2: Toxicological Data

| Parameter | Species | Value | Source(s) |

|---|---|---|---|

| LD50 Oral | Rat | 272 - 348 mg/kg | [9][11] |

| LD50 Dermal | Rat | 370 mg/kg | [9][11] |

| LC50 Inhalation | Rat | 1.7 - 5.8 mg/L (4h) / 1,889 mg/m³ (2h) |[9][11] |

Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement | Source(s) |

|---|---|---|---|

| Hazard | H226 | Flammable liquid and vapour. | [9] |

| Hazard | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | [6] |

| Hazard | H314 | Causes severe skin burns and eye damage. | [9] |

| Hazard | H400 | Very toxic to aquatic life. | [9] |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [10] |

| Precautionary | P260 | Do not breathe mist/vapours/spray. | [6] |

| Precautionary | P273 | Avoid release to the environment. | [9] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [9] |

| Precautionary | P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [12] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. | [12] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Precautionary | P403+P235 | Store in a well-ventilated place. Keep cool. |[10] |

Experimental Protocols

Synthesis Methods

Several methods for the synthesis of this compound have been documented. A common laboratory-scale procedure is the reductive amination of cyclohexanone.

Protocol: Reductive Amination of Cyclohexanone with Sodium Cyanoborohydride [13]

This method is experimentally simple and applicable for synthesizing various tertiary amines.

-

Preparation: A solution of 21.4 g (0.262 mole) of dimethylamine hydrochloride in 150 ml of methanol is prepared in a 500-ml round-bottomed flask.

-

Basification: 4 g of potassium hydroxide is added to the stirred solution.

-

Addition of Ketone: Once the pellets dissolve, 19.6 g (0.200 mole) of cyclohexanone is added in one portion. The suspension is stirred at room temperature for 15 minutes.

-

Reduction: A solution of 4.75 g (0.0754 mole) of sodium cyanoborohydride in 50 ml of methanol is added dropwise over 30 minutes. The suspension is stirred for an additional 30 minutes after the addition is complete.

-

Work-up: 15 g of potassium hydroxide is added, and stirring continues until dissolved. The mixture is filtered, and the filtrate volume is reduced to approximately 50 ml using a rotary evaporator (bath temperature < 45°C).

-

Extraction: To the concentrate, 10 ml of water and 25 ml of saturated aqueous sodium chloride are added. The layers are separated. The aqueous layer is extracted twice with 50-ml portions of diethyl ether. The combined organic layers are then extracted with three 20-ml portions of 6 M hydrochloric acid.

-

Isolation: The combined acidic layers are saturated with sodium chloride and extracted with four 30-ml portions of ether to remove impurities. The aqueous solution is then cooled to 0°C and basified to pH > 12 with potassium hydroxide pellets.

-

Final Extraction & Purification: The product is extracted from the basic aqueous layer with two 40-ml portions of ether. The combined organic layers are washed with saturated sodium chloride, dried over anhydrous potassium carbonate, and the ether is removed via rotary evaporation.

-

Distillation: The crude product is purified by fractional distillation. The fraction boiling at 156–159°C is collected, yielding this compound.[13]

Analytical Methods

Detecting trace amounts of DMCHA, particularly in environmental samples, is crucial for monitoring and safety. Several advanced analytical techniques are employed for this purpose.[14]

Protocol: Detection of DMCHA in Water by GC-MS [14]

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile organic compounds like DMCHA.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): A water sample is passed through an SPE cartridge containing a suitable sorbent to concentrate the analyte and remove interfering matrix components.

-

Elution: The DMCHA is eluted from the cartridge using an appropriate organic solvent.

-

Concentration: The eluate may be further concentrated under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms). The column temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.

-

Detection: As DMCHA elutes from the column, it enters the mass spectrometer. It is ionized (typically by electron ionization), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

-

-

Quantification: The concentration of DMCHA is determined by comparing the peak area of a characteristic ion to a calibration curve generated from standards of known concentrations.

Table 4: Comparison of Analytical Methods for DMCHA Detection in Water [14]

| Method | Sensitivity | Linearity Range | Detection Limit | Sample Preparation |

|---|---|---|---|---|

| GC-MS | Parts per billion (ppb) | 0.1 ppb – 100 ppb | 0.05 ppb | Solid-phase extraction, derivatization |

| LC-MS/MS | Sub-parts per trillion (ppt) | 0.01 ppt – 10 ppt | 0.005 ppt | Solid-phase extraction, filtration |

| Electrochemical Sensors | Parts per million (ppm) | 0.1 ppm – 10 ppm | 0.05 ppm | Direct immersion, pre-concentration |

| Biosensors | Sub-parts per billion (ppb) | 0.1 ppb – 10 ppb | 0.05 ppb | Immunoassay, ELISA |

Applications in Research and Industry

This compound is a versatile compound with significant industrial and research applications.

-

Polyurethane Catalyst: Its primary use is as a moderately active, low-viscosity amine catalyst for polyurethane rigid foams.[3][4] It helps balance the gelling and blowing reactions during foam production.[8] These foams are used in insulation for appliances, construction, and automotive applications.[3]

-

Chemical Intermediate: DMCHA serves as an intermediate in the synthesis of rubber accelerators, dyes, agrochemicals, corrosion inhibitors, and fuel additives.[1][2][8]

-

Research Applications: In a laboratory context, it has been employed as a catalyst in organic reactions, such as the three-component organocatalyzed Strecker reaction on water.[15] It has also been used as a switchable hydrophilicity solvent (SHS) for the extraction of lipids from microalgae for biofuel production and for extracting emerging contaminants from wastewater.[15]

References

- 1. This compound CAS#: 98-94-2 [m.chemicalbook.com]

- 2. Evonik - this compound (DMCHA) - 98-94-2 - Amines [knowde.com]

- 3. News - this compound CAS 98-94-2 [mit-ivy.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. ICSC 1444 - this compound [inchem.org]

- 8. This compound (DMCHA)** - TRIGON Chemie [trigon-chemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Page loading... [guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. This compound | 98-94-2 | TCI EUROPE N.V. [tcichemicals.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. bdmaee.net [bdmaee.net]

- 15. N,N-二甲基环己胺 99% | Sigma-Aldrich [sigmaaldrich.com]

N,N-Dimethylcyclohexylamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of N,N-Dimethylcyclohexylamine in Organic Solvents

Introduction

This compound (DMCHA), with the chemical formula C8H17N and CAS number 98-94-2, is a tertiary aliphatic amine.[1][2] It presents as a clear, colorless liquid with a characteristic amine-like, musky odor.[2] This compound is a versatile chemical intermediate and catalyst, notably in the production of polyurethane foams, and as an intermediate for rubber accelerators and dyes.[3] Given its wide-ranging applications in industrial synthesis and potential roles in pharmaceutical and agrochemical development, a thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is critical for researchers, scientists, and drug development professionals.[4]

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, summarizing available quantitative and qualitative data. It further details a standardized experimental protocol for solubility determination and presents logical workflows to illustrate key processes and relationships.

Core Principles of Amine Solubility

The solubility of an amine is primarily dictated by its molecular structure and the properties of the solvent. Key principles include:

-

Polarity and Hydrogen Bonding: As a tertiary amine, this compound has a nitrogen atom with a lone pair of electrons, making it a proton acceptor.[5] While it cannot form hydrogen bonds with itself due to the absence of a hydrogen atom on the nitrogen, it can accept hydrogen bonds from protic solvents like water or alcohols.[6] This interaction facilitates its solubility in polar solvents.

-

Molecular Size: The solubility of amines in water tends to decrease as the molecular weight and the size of the hydrophobic alkyl groups increase.[7][8] The cyclohexyl group in DMCHA contributes significant nonpolar character.

-

"Like Dissolves Like": Generally, amines are readily soluble in organic solvents such as alcohols, ethers, and benzene.[1][7][8] this compound is expected to be miscible with many common organic solvents.[2][9]

-

Basicity: As a weak base, the solubility of this compound in aqueous solutions is highly dependent on pH.[1] In acidic solutions, it forms the corresponding ammonium salt, which is an ionic species and thus significantly more water-soluble.

Solubility Profile of this compound

This compound is generally characterized as being soluble in a wide range of organic solvents, particularly polar ones.[1] There is conflicting information regarding its solubility in water, with some sources describing it as insoluble or partly soluble, while others provide specific quantitative data.[2][10]

Quantitative Solubility Data

The available quantitative data primarily focuses on its solubility in water.

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 10 g/L | 20 | [3][11][12] |

| Water | 13.4 g/L | 20 | [13] |

| Water | 20 g/100mL | Not Specified | [2] |

Qualitative Solubility Data

| Solvent Class | Specific Solvents | Solubility Description | Reference(s) |

| Polar Protic | Ethanol, Methanol | Soluble / Dissolves Well | [1][9][11][14] |

| Polar Aprotic | Acetone | Miscible / Can be mixed with | [2][11][14] |

| Non-Polar | Benzene | Miscible / Can be mixed with | [2][14] |

| Diethyl Ether | Soluble | [11][14] | |

| Hexane | Limited Solubility | [1] |

Factors Influencing Solubility

The solubility of this compound is not static and can be influenced by several external factors. The logical relationship between these factors and the resulting solubility is crucial for practical applications.

Caption: Logical diagram of factors affecting DMCHA solubility.

Experimental Protocol for Solubility Determination

A precise quantitative determination of this compound solubility can be achieved using a standardized gravimetric method. This protocol is adapted from general procedures for determining the solubility of organic compounds.[15]

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (≥99% purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks (pre-weighed)

-

Syringe with a solvent-compatible filter (e.g., PTFE, 0.22 µm)

-

Rotary evaporator or nitrogen stream evaporation setup

-

Drying oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. An excess is ensured when undissolved amine is clearly visible.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Extraction:

-

After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solute settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed, dry volumetric flask.

-

-

Gravimetric Analysis:

-

Record the mass of the flask containing the filtered saturated solution.

-

Carefully evaporate the solvent from the flask. This can be done using a rotary evaporator at a suitable temperature and pressure or by a gentle stream of nitrogen in a fume hood.

-

Once the solvent is fully removed, dry the flask containing the this compound residue in a vacuum oven at a temperature below its boiling point until a constant weight is achieved.

-

Reweigh the flask to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the solvent by subtracting the mass of the dissolved amine from the total mass of the solution.

-

Calculate the solubility using the following formula:

-

Solubility (g / 100 g solvent) = (Mass of dissolved amine / Mass of solvent) x 100

-

-

The following diagram illustrates the workflow for this experimental procedure.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This compound demonstrates broad solubility in common organic solvents, a characteristic that underpins its utility in diverse chemical processes. It is generally miscible with alcohols, acetone, and benzene, while showing limited solubility in non-polar alkanes like hexane.[1][2] Its solubility in aqueous systems is pH-dependent and quantitatively defined in the range of 10-20 g/L at room temperature.[2][3][11][12][13] For applications requiring precise solubility data, the gravimetric determination protocol outlined provides a reliable framework. This comprehensive understanding of DMCHA's solubility is essential for its effective application in research, synthesis, and formulation development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. This compound | C8H17N | CID 7415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 98-94-2 [m.chemicalbook.com]

- 4. bdmaee.net [bdmaee.net]

- 5. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Page loading... [guidechem.com]

- 10. This compound (DMCHA)** - TRIGON Chemie [trigon-chemie.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]